molecular formula C15H10FN5OS B483478 4-fluorophenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether CAS No. 892675-38-6

4-fluorophenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

Cat. No.: B483478
CAS No.: 892675-38-6
M. Wt: 327.3g/mol
InChI Key: ZDLGPHFDXVZCGQ-UHFFFAOYSA-N
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Description

4-fluorophenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

4-fluorophenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluorophenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby blocking its catalytic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluorophenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile pharmacophore in drug design .

Properties

CAS No.

892675-38-6

Molecular Formula

C15H10FN5OS

Molecular Weight

327.3g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10FN5OS/c16-10-4-6-11(7-5-10)22-9-13-18-19-15-21(13)20-14(23-15)12-3-1-2-8-17-12/h1-8H,9H2

InChI Key

ZDLGPHFDXVZCGQ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Origin of Product

United States

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